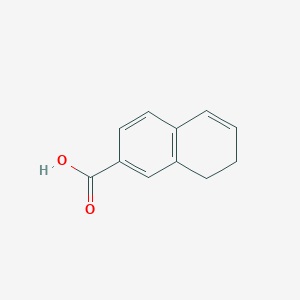
N-(1-Adamantyl)-2-Phenylethenesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-phenylethenesulfonamide is a compound that features an adamantane moiety, a phenylethene group, and a sulfonamide functional group. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and hydrophobicity. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and hydrophobicity of the adamantane moiety.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
Target of Action
Adamantane derivatives have been found to interact with various targets, including pathogenic gram-positive and gram-negative bacteria and the yeast-like fungus candida albicans .
Mode of Action
For instance, some adamantane derivatives have shown potent antibacterial activity against one or more tested microorganisms .
Biochemical Pathways
It is known that adamantane derivatives can influence various metabolic processes .
Pharmacokinetics
It is known that adamantane derivatives can undergo various metabolic processes, including highly efficient mono- and dihydroxylation of the adamantyl group .
Result of Action
Some adamantane derivatives have shown significant reduction of serum glucose levels, compared to gliclazide .
Biochemische Analyse
Biochemical Properties
It is known that compounds with an adamantyl group, such as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, have been found to interact with brain cannabinoid CB1 receptors
Molecular Mechanism
It is known that compounds with an adamantyl group can undergo hydroxylation of the adamantyl ring, which is a major metabolic pathway
Metabolic Pathways
It is known that compounds with an adamantyl group can undergo hydroxylation of the adamantyl ring, which is a major metabolic pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-phenylethenesulfonamide typically involves the reaction of adamantan-1-amine with 2-phenylethene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-adamantyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The phenylethene group can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted sulfonamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(adamantan-1-yl)acetamide
- N-(adamantan-1-yl)benzamide
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
N-(1-adamantyl)-2-phenylethenesulfonamide stands out due to the presence of the phenylethene group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c20-22(21,7-6-14-4-2-1-3-5-14)19-18-11-15-8-16(12-18)10-17(9-15)13-18/h1-7,15-17,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPNXCMEDPFZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)

![N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2462153.png)


![methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2462162.png)
![N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2462163.png)
![4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2462164.png)
![2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2462165.png)

![2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2462169.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one](/img/structure/B2462170.png)
